molecular formula C15H24N2O4 B2958405 ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate CAS No. 865615-02-7

ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate

Cat. No.: B2958405
CAS No.: 865615-02-7
M. Wt: 296.367
InChI Key: DGAOSWTYJKVPJC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate is a pyrrole-based derivative featuring a 1H-pyrrole core substituted with methyl groups at positions 2 and 4, an ethyl ester at position 3, and a [(pentyloxy)carbonyl]amino group at position 5. The molecular structure combines electron-donating methyl groups with a bulky pentyloxy carbonylamino substituent, which may enhance lipophilicity and influence intermolecular interactions.

Properties

IUPAC Name

ethyl 2,4-dimethyl-5-(pentoxycarbonylamino)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-5-7-8-9-21-15(19)17-13-10(3)12(11(4)16-13)14(18)20-6-2/h16H,5-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAOSWTYJKVPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=C(C(=C(N1)C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, it may inhibit the activity of these enzymes, which play a crucial role in cell signaling and growth . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three classes of analogs: pyrrole derivatives, benzoate esters, and compounds sharing the pentyloxy carbonyl moiety.

Compound Name Core Structure Position 5 Substituent Key Features
Ethyl 2,4-dimethyl-5-{[(pentyloxy)carbonyl]amino}-1H-pyrrole-3-carboxylate Pyrrole [(Pentyloxy)carbonyl]amino Bulky, lipophilic substituent; potential for hydrogen bonding
Ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate Pyrrole Nitro (-NO₂) Electron-withdrawing group; may increase reactivity and reduce solubility
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Benzene Pentylthio-linked isoxazolylamino Thioether linker; potential for enhanced metabolic stability
I-6502 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) Benzene Pentyloxy-linked isoxazolylamino Ether linker; improved solubility compared to thioether analogs

Electronic and Solubility Properties

  • Pyrrole vs. Pyrroles are more polarizable, which could enhance charge-transfer interactions .
  • Substituent Effects: The nitro group in ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate is strongly electron-withdrawing, likely reducing electron density at the pyrrole ring and increasing susceptibility to nucleophilic attack. The pentyloxy chain in the target compound and I-6502 may enhance lipophilicity compared to the nitro group or thioether-linked I-6501, as evidenced by the inclusion of similar pentyloxy carbonyl groups in compounds listed on chemical inventories (e.g., Korean ECL) .

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